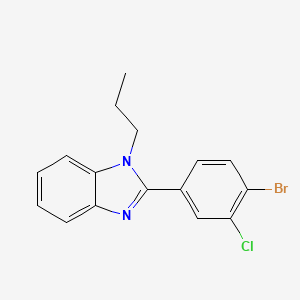
2-(4-Bromo-3-chloro-phenyl)-1-propyl-1H-benzoimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromo-3-chloro-phenyl)-1-propyl-1H-benzoimidazole is a synthetic organic compound characterized by the presence of a benzimidazole ring substituted with a 4-bromo-3-chlorophenyl group and a propyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-chloro-phenyl)-1-propyl-1H-benzoimidazole typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the 4-Bromo-3-chlorophenyl Group: The 4-bromo-3-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile attacks the aromatic ring substituted with bromine and chlorine.
Attachment of the Propyl Chain: The propyl chain can be introduced through alkylation reactions, where the benzimidazole nitrogen is alkylated using a propyl halide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.
化学反应分析
Types of Reactions
2-(4-Bromo-3-chloro-phenyl)-1-propyl-1H-benzoimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed to remove halogen atoms or reduce double bonds within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) and various halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学研究应用
2-(4-Bromo-3-chloro-phenyl)-1-propyl-1H-benzoimidazole has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and mechanisms, particularly those involving halogenated aromatic compounds.
Industrial Applications: It may find use in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-(4-Bromo-3-chloro-phenyl)-1-propyl-1H-benzoimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogenated aromatic ring can facilitate binding to hydrophobic pockets within proteins, while the benzimidazole core can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-Bromo-3-chlorophenylboronic acid: This compound shares the 4-bromo-3-chlorophenyl group but differs in its functional groups and overall structure.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound also contains a bromophenyl group but has a thiazole ring instead of a benzimidazole ring.
Uniqueness
2-(4-Bromo-3-chloro-phenyl)-1-propyl-1H-benzoimidazole is unique due to its specific combination of a benzimidazole core with a 4-bromo-3-chlorophenyl group and a propyl chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C16H14BrClN2 |
|---|---|
分子量 |
349.65 g/mol |
IUPAC 名称 |
2-(4-bromo-3-chlorophenyl)-1-propylbenzimidazole |
InChI |
InChI=1S/C16H14BrClN2/c1-2-9-20-15-6-4-3-5-14(15)19-16(20)11-7-8-12(17)13(18)10-11/h3-8,10H,2,9H2,1H3 |
InChI 键 |
RSMVMJIQZCCMQU-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C2=CC=CC=C2N=C1C3=CC(=C(C=C3)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



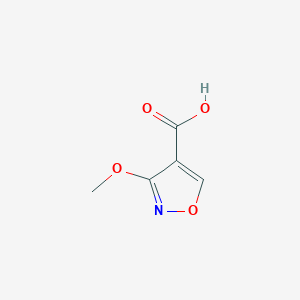
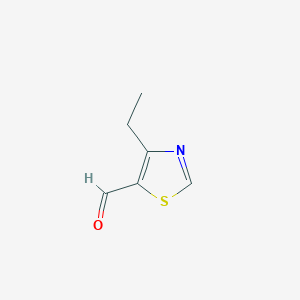
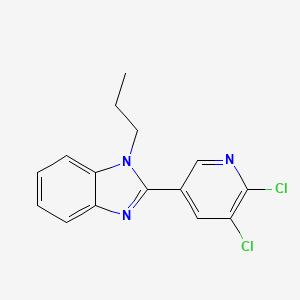

![[(2R,3R,4R,5R)-5-(2,6-diaminopurin-9-yl)-3,4-bis(2-methoxyethoxy)oxolan-2-yl]methanol](/img/structure/B13928574.png)
![Methyl 5-[bis(phenylmethoxy)phosphinyl]-1H-indole-2-carboxylate](/img/structure/B13928585.png)
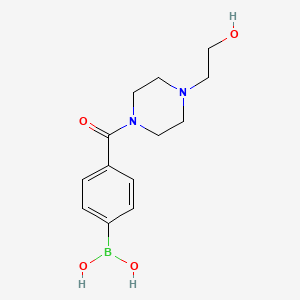
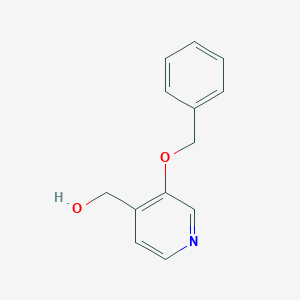

![2,7-Diazaspiro[4.5]decane-1,3-dione, 7-methyl-](/img/structure/B13928621.png)

![Tert-butyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B13928627.png)
![4,5-Dichloro-1H-benzo[d]imidazole](/img/structure/B13928636.png)
